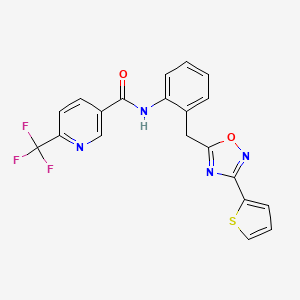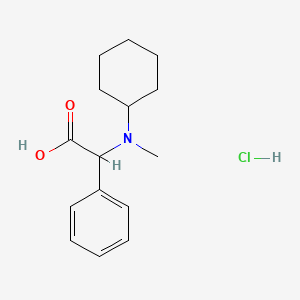![molecular formula C7H14ClNO B2381967 (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochlorid CAS No. 2567488-94-0](/img/structure/B2381967.png)
(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-6-Methyl-3-azabicyclo[311]heptan-6-ol;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Wissenschaftliche Forschungsanwendungen
(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including as an acetylcholinesterase inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride typically involves the hydroboration of a precursor compound followed by oxidation. For example, the hydroboration of a bicyclic diene with 9-borobicyclo[3.3.1]nonane (9-BBN) followed by oxidation can yield the desired alcohol . The Swern oxidation method is often used to convert the intermediate alcohol to an aldehyde, which can then be reacted with appropriate reagents to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to an aldehyde or ketone.
Reduction: Reduction of the aldehyde or ketone back to the alcohol.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Swern oxidation reagents, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield an aldehyde, while reduction can revert it back to the alcohol.
Wirkmechanismus
The mechanism of action of (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinocampheol: Another bicyclic compound with a similar structure but different functional groups.
Dehydroisocarveol: A related compound with variations in the ring system and functional groups.
Uniqueness
(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system. This structural feature imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
IUPAC Name |
(1R,5S)-6-methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(9)5-2-6(7)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+,7?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUIAZZMOVCEOC-VPEOJXMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1CNC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1CNC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)
![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2381886.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B2381889.png)
![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2381891.png)
![N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2381892.png)







